molecular formula C17H14F3N3O B175471 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 177954-78-8

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one

Katalognummer: B175471
CAS-Nummer: 177954-78-8
Molekulargewicht: 333.31 g/mol
InChI-Schlüssel: MKYYPGUUZBYUOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused benzo[e][1,4]diazepin-2(3H)-one core, substituted with a phenyl group at position 5, an amino group at position 3, and a 2,2,2-trifluoroethyl moiety at position 1. It is stored under inert conditions at 2–8°C to ensure stability .

Vorbereitungsmethoden

Traditional Stepwise Synthesis

Core Benzodiazepine Formation

The foundational step involves constructing the benzo[e] diazepin-2-one scaffold. As detailed in Patent WO1996005839A1 , 2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e] diazepine is synthesized via cyclocondensation of 2-aminobenzophenone derivatives with trifluoroethylamine under acidic conditions. Key reactants include:

  • 2-Amino-5-phenylbenzaldehyde

  • Trifluoroethylamine hydrochloride

  • Acetic acid as a cyclization catalyst .

Yields for this step typically range from 65–75%, with purification achieved via recrystallization from ethanol/water mixtures .

Enantiomer Resolution

Chiral resolution of the racemic amine is performed via preparative chiral HPLC using a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase . The (R)-enantiomer elutes first, isolated in >99% enantiomeric excess (ee) .

Catalytic Asymmetric Hydroamination

Rhodium-Catalyzed Approach

Recent advancements employ rhodium catalysts for enantioselective synthesis. As reported by PMC , a Rh(I)/DTBM-Segphos system catalyzes the hydroamination of propargylamine-tethered substrates to directly form 3-vinyl-1,4-benzodiazepines.

Reaction Conditions:

  • Catalyst : [Rh(cod)₂]BF₄ (2 mol%)

  • Ligand : (R)-DTBM-Segphos (2.4 mol%)

  • Solvent : Dichloroethane at 60°C

  • Acid Additive : Trifluoroacetic acid (10 mol%) .

This method produces 3-vinyl-1,4-BZDs with 80–92% ee and 68–85% yield . Subsequent hydrogenation of the vinyl group (H₂, Pd/C) yields the saturated 3-amino derivative .

Comparative Analysis of Methods

Parameter Stepwise Synthesis Catalytic Method
Total Yield 45–50%55–60%
Enantioselectivity >99% ee (post-resolution)80–92% ee
Reaction Time 72–96 hours24–36 hours
Scalability Kilogram-scale demonstratedMilligram to gram-scale

The traditional route offers higher enantiopurity post-resolution but requires multiple isolation steps. In contrast, the catalytic method reduces steps and time, albeit with moderate enantiocontrol .

Key Intermediate Characterization

3-Azido Intermediate

  • IR Spectroscopy : Strong absorbance at 2100 cm⁻¹ (N₃ stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.85 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.10 (s, 1H, NH) .

Final Amine Product

  • Melting Point : 178–180°C .

  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) for (R)-enantiomer .

Process Optimization Challenges

Byproduct Formation

During azidation (Step B), over-reaction leads to 3,3-diazido impurities (<5%), necessitating careful temperature control .

Catalytic System Limitations

The Rh-catalyzed method faces substrate scope restrictions; electron-deficient aryl groups on the propargylamine reduce yields to 40–50% .

Industrial-Scale Considerations

Patent WO1996005839A1 specifies kilogram-scale production using:

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused.

  • Waste Streams : Azide-containing residues are treated with NaNO₂/HCl to mitigate explosion risks .

Emerging Methodologies

Enzymatic Resolution

Preliminary studies indicate Pseudomonas cepacia lipase (PSL-C) achieves 88% ee in kinetic resolution of racemic amine, though yields remain low (35–40%) .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing various benzodiazepine derivatives. These derivatives are essential for developing medications that address anxiety and sedation. The synthesis of benzodiazepines often involves modifying the core structure to enhance efficacy and reduce side effects.

Key Findings:

  • Anxiolytic Properties: Research indicates that derivatives of this compound exhibit anxiolytic effects comparable to existing medications, providing potential alternatives with improved safety profiles .
  • Sedative Effects: Studies have demonstrated that certain derivatives can effectively induce sedation, making them candidates for further pharmacological evaluation .

Neuroscience Research

In neuroscience, 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one is utilized to explore mechanisms underlying anxiety and depression. Its role in modulating neurotransmitter systems makes it valuable for understanding central nervous system (CNS) disorders.

Applications:

  • Mechanistic Studies: The compound aids in elucidating the interactions between benzodiazepines and GABA receptors, which are critical for therapeutic action against anxiety .
  • Behavioral Assessments: Animal models using this compound help assess behavioral changes associated with anxiety and depression, providing insights into potential therapeutic targets .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. This application is vital for toxicology and forensic investigations.

Methodologies:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) methods are often developed using this compound as a standard to ensure accurate quantification of benzodiazepines in various matrices .
  • Toxicological Assessments: Its use in toxicology helps establish baseline levels of benzodiazepines in clinical samples, aiding in the diagnosis of overdoses or misuse .

Drug Formulation

In drug formulation, this compound can enhance solubility and bioavailability of active pharmaceutical ingredients. This property is particularly beneficial for compounds with poor water solubility.

Benefits:

  • Enhanced Efficacy: Incorporating this compound into formulations can lead to improved therapeutic outcomes by ensuring adequate drug levels in systemic circulation .
  • Stability Improvement: It may also contribute to the stability of certain formulations under various storage conditions .

Researchers utilize this compound to investigate its pharmacological properties systematically. These studies are crucial for discovering new drugs with enhanced safety profiles compared to existing benzodiazepines.

Research Outcomes:

  • Pharmacodynamics: Studies reveal that certain structural modifications can significantly alter the pharmacodynamic properties of the compound, leading to variations in efficacy and side effects .
  • Safety Profiles: Ongoing research aims to identify derivatives with reduced side effects while maintaining therapeutic efficacy against anxiety and related disorders .

Wirkmechanismus

The mechanism of action of 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one is likely similar to other benzodiazepines, which typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces effects such as sedation, anxiolysis, and muscle relaxation. The presence of the trifluoroethyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The benzodiazepine scaffold is highly modular, with substituents at positions 1, 3, 5, and 7 significantly influencing pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Differences vs. Target Compound References
Clotiazepam 1-Methyl, 5-(2-chlorophenyl), 7-chloro N1-methyl vs. N1-trifluoroethyl; additional Cl at C7
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 5-(2-chlorophenyl), 7-chloro, N1-H No trifluoroethyl group; Cl substituents at C5 and C7
7-Chloro-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one (RO 5-3335) 5-(pyrrol-2-yl), 7-chloro Pyrrole substituent at C5; lacks trifluoroethyl group
Quazepam 1-(2,2,2-Trifluoroethyl), 7-chloro, 5-(2-fluorophenyl) Trifluoroethyl at N1; F substituent at C5
5-Phenyl-1-substituted derivatives (e.g., 4a–b in ) Variable substituents at N1 (e.g., alkyl, fluorophenyl) Trifluoroethyl at N1 distinguishes target compound

Key Observations :

  • The N1-trifluoroethyl group in the target compound is a critical differentiator, enhancing metabolic stability compared to N1-methyl or N1-H analogs .
  • Halogenation (Cl, F) at C5 or C7, as seen in clotiazepam and quazepam, is associated with improved receptor binding and anticancer activity .
  • Substituents at C5 (e.g., phenyl, pyrrole, chlorophenyl) modulate selectivity; pyrrole-containing analogs like RO 5-3335 exhibit unique mechanisms (e.g., CBFβ-Runx1 inhibition) .

Pharmacological and Functional Comparisons

Anticancer Activity
  • 7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one : Displays potent anticancer activity (IC₅₀ < 20 µM) attributed to dual chloro substituents, which enhance DNA intercalation .
  • RO 5-3335 : Inhibits CBFβ-Runx1 protein-protein interactions, showing efficacy in leukemia models .
  • Target Compound: While direct data are lacking, the trifluoroethyl group may improve bioavailability and CNS penetration compared to non-fluorinated analogs .
Antimicrobial and Anti-inflammatory Activity
  • 3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one derivatives: Exhibit low toxicity to normal cells (<10% viability loss at 20 µM) and moderate anti-inflammatory effects .
  • Deep Eutectic Solvent (DES)-synthesized analogs : Derivatives like (Z)-4-alkyl-1H-benzo[b][1,5]diazepin-2(3H)-one show diastereoselective anticancer activity .
Metabolic Stability
  • The 2,2,2-trifluoroethyl group at N1 in the target compound reduces oxidative metabolism, a common degradation pathway for N1-methyl or N1-H benzodiazepines .

Notes

Structural Versatility : The benzo[e][1,4]diazepin-2(3H)-one core allows extensive modifications, enabling tailored pharmacokinetic and pharmacodynamic profiles .

Safety Profile: Most analogs show low cytotoxicity to normal cells, making them promising for therapeutic development .

Unmet Needs : Data on the target compound’s receptor binding affinity, toxicity, and in vivo efficacy are lacking and warrant further study.

Biologische Aktivität

3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS No. 177954-78-8) is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3O. The presence of the trifluoroethyl group is significant as it may influence the lipophilicity and biological interactions of the compound.

Anticancer Activity

Research has indicated that benzodiazepines exhibit promising anticancer properties. A study on related compounds demonstrated that certain benzodiazepine derivatives showed significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to 3-amino-5-phenyl derivatives were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One derivative exhibited an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells, indicating strong cytotoxic potential compared to standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Benzodiazepines are widely recognized for their anticonvulsant properties. The structural modifications in compounds like 3-amino-5-phenyl derivatives can enhance their efficacy against seizures:

  • PTZ-Induced Seizures : In animal models, certain synthesized benzodiazepine derivatives showed up to 80% protection against seizures induced by pentylenetetrazol (PTZ), indicating potential as new anticonvulsant agents .

The biological activity of benzodiazepines typically involves modulation of the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies their sedative, anxiolytic, and anticonvulsant effects.

Synthesis and Evaluation

A series of studies have focused on synthesizing various benzodiazepine derivatives to evaluate their pharmacological profiles:

  • Synthesis Methodology : The synthesis often involves the condensation of ortho-phenylenediamine with various acylating agents under specific conditions to yield functionalized benzodiazepines .
  • Biological Evaluation : Following synthesis, compounds undergo rigorous testing for their biological activities using both in vitro and in vivo models .

Data Summary Table

Compound NameCAS NumberMolecular FormulaIC50 (μM) against HCT-116Anticonvulsant Activity
3-Amino-5-phenyl...177954-78-8C17H14F3N3O16.19 ± 1.3580% protection at 0.4 mg/kg

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a benzodiazepine core followed by trifluoroethylation. A common approach is reacting 2-amino-4-fluorobenzophenone derivatives with chloroacetyl chloride to form an acetamide intermediate, which undergoes cyclization using hexamethylenetetramine (HMTA) under reflux . Subsequent alkylation with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in polar aprotic solvents like DMF, with KOH as a base, introduces the trifluoroethyl group. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the 1H^1H-NMR signal for the trifluoroethyl group (δ 3.8–4.2 ppm, quartet) and the aromatic protons (δ 6.8–7.6 ppm). The 13C^{13}C-NMR should show CF3_3 at ~125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .
  • IR : Confirm the lactam carbonyl stretch at ~1680–1700 cm1^{-1} and NH2_2 vibrations at ~3300–3400 cm1^{-1}.
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ to detect the molecular ion [M+H]+^+.

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (logP ~2.5–3.0), improving blood-brain barrier permeability compared to ethyl or methyl analogs. This can be quantified via shake-flask partitioning or computational models like ClogP .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store desiccated at –20°C in amber vials under argon to prevent hydrolysis of the lactam ring and oxidation of the amine group. Stability under accelerated conditions (40°C/75% RH for 14 days) should be monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when modifying the trifluoroethyl group’s position?

  • Methodological Answer : Conflicting results (e.g., unexpected by-products) may arise from steric hindrance or competing nucleophilic pathways. Use 19F^{19}F-NMR to track trifluoroethyl incorporation and LC-MS/MS to identify intermediates. Computational modeling (DFT) of transition states can clarify regioselectivity issues . For example, competing N- vs. O-alkylation pathways require adjusting solvent polarity (e.g., switching from DMF to THF) .

Q. What strategies optimize in vitro receptor binding assays for this compound’s GABAA_A receptor subtype selectivity?

  • Methodological Answer : Use HEK293 cells transfected with α1β2γ2 vs. α5β3γ2 GABAA_A subunits. Pre-incubate with 10 µM compound in HEPES buffer (pH 7.4) for 30 minutes. Measure chloride influx via patch-clamp electrophysiology or fluorescent dye (e.g., Fluo-4). Normalize data to diazepam (positive control) and correct for non-specific binding with 100 µM bicuculline .

Q. How can computational methods predict metabolite formation and toxicity risks?

  • Methodological Answer : Perform in silico metabolite prediction using software like GLORY or ADMET Predictor. Focus on oxidative deamination (CYP3A4/2D6) and trifluoroethyl cleavage. Validate with in vitro hepatocyte assays (e.g., human HepaRG cells) incubated with 10 µM compound for 24 hours. Monitor cytotoxicity via LDH release and mitochondrial membrane potential (JC-1 staining) .

Q. What experimental designs address discrepancies in SAR studies between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., protein binding). Design parallel assays:

  • In vitro : Measure IC50_{50} in primary neurons vs. recombinant receptors.
  • In vivo : Administer 5 mg/kg (i.p.) in rodent models and correlate brain/plasma ratios (LC-MS) with behavioral outcomes (e.g., elevated plus maze for anxiolysis). Use microdialysis to monitor extracellular GABA levels .

Q. Which crystallization techniques improve X-ray diffraction quality for structural analysis?

  • Methodological Answer : Use slow vapor diffusion with chloroform:hexane (1:3) at 4°C. For problematic crystals, try seeding or adding 5% DMSO to reduce lattice disorder. Collect data at 100 K with synchrotron radiation (λ = 0.9 Å) to resolve fluorine atom positions .

Q. How can researchers validate off-target effects in kinase or ion channel panels?

  • Methodological Answer : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. For ion channels (hERG, Nav1.5), use automated patch-clamp systems (e.g., IonWorks). Normalize inhibition to 0.1% DMSO controls and apply false-discovery rate (FDR) correction for multi-target analysis .

Eigenschaften

IUPAC Name

3-amino-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)10-23-13-9-5-4-8-12(13)14(22-15(21)16(23)24)11-6-2-1-3-7-11/h1-9,15H,10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYYPGUUZBYUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444182
Record name 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177954-78-8
Record name 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-azido-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2-one (crude from above) in 1.3 L THF was added triphenylphosphine (109 g, 0.417 mol) and water (150 mL). This was stirred overnight at ambient temperature The reaction was then concentrated under reduced pressure, taken up in 1N HCl (1500 mL), and extracted with ethyl ether (2×500 mL). The combined organics were back extracted with 1N HCl (1×300 mL). The combined aqueous layers were back extracted with ethyl acetate (100 mL) and then basefied with sat. NaHCO3 (100 mL) and 50% NaOH until pH=10. This was extracted with ethyl acetate (2×500 mL). The combined ethyl acetate fractions were dried over Na2SO4, evaporated under reduced pressure and crystallized from ethyl ether to give the title compound as a powder. MP=141-143° C.;
Name
3-azido-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.